molecular formula C14H11BrN2O B2383778 2-[(4-bromophenoxy)methyl]-1H-benzimidazole CAS No. 3156-20-5

2-[(4-bromophenoxy)methyl]-1H-benzimidazole

Cat. No. B2383778
CAS RN: 3156-20-5
M. Wt: 303.159
InChI Key: KPGHQWQRRIVWLW-UHFFFAOYSA-N
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Description

“2-[(4-bromophenoxy)methyl]-1H-benzimidazole” is a chemical compound. It is a derivative of benzimidazole, a bicyclic compound with fused benzene and imidazole nucleus .

Scientific Research Applications

Antituberculosis Agents

Hydrazide derivatives, including benzimidazole-based compounds, have been explored as potential antituberculosis agents. Researchers investigate their efficacy against Mycobacterium tuberculosis, aiming to develop novel drugs to combat this infectious disease .

Antibacterial and Antifungal Activities

Hydrazide derivatives containing aromatic fragments often exhibit antibacterial and antifungal properties. The specific substituents attached to the benzene ring influence the extent of activity. The bromophenoxy group in 2-[(4-bromophenoxy)methyl]-1H-benzimidazole could contribute to these effects .

Antiviral Agents

Benzotriazole-N-substituted acetohydrazide derivatives have demonstrated potent antiviral activity. Their binding affinity and inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) make them promising candidates for antiviral drug development .

Coordination Chemistry and Metal Complexes

The compound [NiCl2L(2-PrOH)]n, where L is 2-[(4-bromophenoxy)methyl]-1H-benzimidazole, forms a coordination polymer with nickel(II). The complex exhibits a polymeric structure, with the ligand coordinating through its carbonyl oxygen and amine nitrogen. Isopropanol and chlorine atoms serve as bridges between metal atoms .

Materials Science and Crystal Engineering

Understanding the crystal structures of compounds like 2-[(4-bromophenoxy)methyl]-1H-benzimidazole contributes to materials science. Researchers explore their packing arrangements, intermolecular interactions, and potential applications in areas such as optoelectronics and catalysis .

Biological Imaging and Fluorescent Probes

Fluorescent derivatives of benzimidazole compounds have been used as imaging agents. Researchers modify the benzimidazole core to incorporate fluorophores, enabling visualization of biological processes, cellular structures, and protein interactions .

properties

IUPAC Name

2-[(4-bromophenoxy)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGHQWQRRIVWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320262
Record name 2-[(4-bromophenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-bromophenoxy)methyl]-1H-benzimidazole

CAS RN

3156-20-5
Record name 2-[(4-bromophenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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